2-(3-Benzoylphenyl)-N-(pyridin-3-yl)acetamide
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Overview
Description
2-(3-Benzoylphenyl)-N-(pyridin-3-yl)acetamide is an organic compound that features a benzoyl group attached to a phenyl ring, which is further connected to a pyridine ring through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzoylphenyl)-N-(pyridin-3-yl)acetamide typically involves the following steps:
Formation of 3-Benzoylpyridine: This can be achieved by the Friedel-Crafts acylation of pyridine with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetamide Formation: The 3-benzoylpyridine is then reacted with acetic anhydride and a suitable base to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzoylphenyl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(3-Benzoylphenyl)-N-(pyridin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Benzoylphenyl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The benzoyl and pyridine groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Benzoylpyridine: Shares the benzoyl and pyridine moieties but lacks the acetamide linkage.
N-(3-Pyridyl)acetamide: Contains the pyridine and acetamide groups but lacks the benzoyl group.
Uniqueness
2-(3-Benzoylphenyl)-N-(pyridin-3-yl)acetamide is unique due to the presence of all three functional groups (benzoyl, phenyl, and pyridine) in a single molecule, which imparts distinct chemical and biological properties.
Properties
CAS No. |
60576-16-1 |
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Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(3-benzoylphenyl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C20H16N2O2/c23-19(22-18-10-5-11-21-14-18)13-15-6-4-9-17(12-15)20(24)16-7-2-1-3-8-16/h1-12,14H,13H2,(H,22,23) |
InChI Key |
GEWZFBHXYKUIMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CC(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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